4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Description

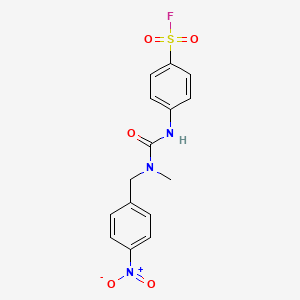

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (CAS 21322-88-3) is a sulfonyl fluoride derivative featuring a urea core substituted with a methyl group and a 4-nitrobenzyl moiety . Its molecular structure combines a benzene sulfonyl fluoride group (providing electrophilic reactivity) with a urea linkage modified by sterically and electronically distinct substituents.

Properties

CAS No. |

21322-88-3 |

|---|---|

Molecular Formula |

C15H14FN3O5S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

4-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C15H14FN3O5S/c1-18(10-11-2-6-13(7-3-11)19(21)22)15(20)17-12-4-8-14(9-5-12)25(16,23)24/h2-9H,10H2,1H3,(H,17,20) |

InChI Key |

OSSPYNMXRMVTFE-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, sulfonylation, and urea formation. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonylation to add the sulfonyl fluoride group. Finally, the urea derivative is formed through a reaction with an appropriate isocyanate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with sulfonyl fluoride derivatives and urea-containing analogs (Table 1).

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Substituent (Target Compound) : The 4-nitrobenzyl group introduces strong electron-withdrawing effects, likely increasing the sulfonyl fluoride's electrophilicity and reactivity toward nucleophiles (e.g., serine hydrolases in covalent inhibition) .

- This derivative may serve as an intermediate for further functionalization, as nitro-to-amine reductions are well-documented (e.g., catalytic hydrogenation in ) .

Aliphatic vs. Aromatic Substituents

- Its lower molecular weight (280.70 g/mol) compared to the target compound (~367.4 g/mol) suggests differences in solubility and bioavailability .

Thioamide vs. Sulfonyl Fluoride

- Thioamides are less electrophilic but may exhibit distinct biological interactions .

Biological Activity

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride, a sulfonyl fluoride compound, has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₄N₄O₅S

- Molecular Weight : 358.36 g/mol

- CAS Number : 680617-73-6

The biological activity of sulfonyl fluorides like this compound is primarily attributed to their ability to form covalent bonds with nucleophilic residues in target proteins. This covalent modification often leads to the inhibition of enzymes involved in various biological pathways.

Key Mechanisms:

- Covalent Inhibition : The sulfonyl fluoride group reacts with serine, cysteine, or histidine residues in enzymes, leading to irreversible inhibition.

- Targeting Specific Enzymes : Research indicates that this compound may selectively inhibit specific serine hydrolases, which are critical in lipid metabolism and signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of sulfonyl fluorides. Modifications in the chemical structure can significantly affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., nitro group) | Increases reactivity towards nucleophiles |

| Alteration of alkyl substituents | Affects lipophilicity and cellular uptake |

| Variation in sulfonyl group | Changes binding affinity to target enzymes |

Inhibition of ABHD Enzymes

A study focused on the inhibition of α/β-hydrolase domain-containing (ABHD) enzymes demonstrated that compounds similar to this compound exhibited varying degrees of potency against ABHD3 and ABHD4. The most potent inhibitors showed IC₅₀ values in the low micromolar range, indicating significant potential for therapeutic applications in cancer and metabolic disorders .

Development of Chemical Probes

Research has highlighted the use of sulfonyl fluorides as chemical probes for studying protein functions. For instance, EM12-SF was developed to engage cereblon (CRBN), an E3 ubiquitin ligase, leading to insights into protein degradation pathways. Similar strategies could be applied to investigate the biological roles of other targets affected by this compound .

Toxicity and Safety Profile

While sulfonyl fluorides are promising for therapeutic applications, their toxicity must be carefully evaluated. Preliminary studies indicate that these compounds can exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.